molecular formula C13H12ClNO2S B451331 5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide

5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B451331
M. Wt: 281.76g/mol
InChI Key: IHPFTHSKVAJEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloro group, an ethoxyphenyl group, and a thiophenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. In cancer research, this compound has been shown to target the Bcl-2 protein, converting it into a pro-apoptotic form that induces cell death in cancer cells . This interaction involves the exposure of the BH3 domain of Bcl-2, leading to the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide
  • 5-chloro-N-(2-ethoxyphenyl)-2-hydroxybenzamide
  • 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide

Uniqueness

5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells by targeting the Bcl-2 protein sets it apart from other similar compounds, making it a valuable tool in cancer research .

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76g/mol

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-10-6-4-3-5-9(10)15-13(16)11-7-8-12(14)18-11/h3-8H,2H2,1H3,(H,15,16)

InChI Key

IHPFTHSKVAJEIW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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